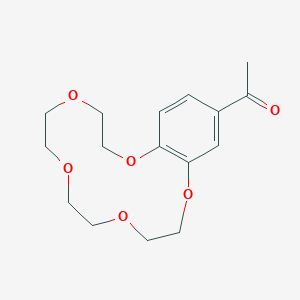

4'-Acetylbenzo-15-crown 5-Ether

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O6/c1-13(17)14-2-3-15-16(12-14)22-11-9-20-7-5-18-4-6-19-8-10-21-15/h2-3,12H,4-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNJYHEGDUAQGEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)OCCOCCOCCOCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90194583 | |

| Record name | Ethanone, 1-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90194583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41757-95-3 | |

| Record name | 1-(2,3,5,6,8,9,11,12-Octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41757-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041757953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90194583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Acetylbenzo-15-crown 5-Ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4'-Acetylbenzo-15-crown 5-Ether: Physicochemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Acetylbenzo-15-crown 5-ether is a functionalized crown ether that has garnered significant interest in supramolecular chemistry and its applications. The presence of the acetyl group on the benzo moiety enhances its utility as a synthetic intermediate and modulates its complexation and electronic properties compared to the parent benzo-15-crown-5. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis and potential applications, and an exploration of its mechanism of action in ion sensing.

Physicochemical Properties

This compound is a white to light yellow crystalline powder.[1] Its core structure consists of a 15-membered crown ether ring fused to a benzene ring, which is substituted with an acetyl group. This modification improves its selectivity for certain cations, such as sodium and ammonium ions, and allows for its immobilization in various applications.[2]

General Properties

| Property | Value | Reference(s) |

| CAS Number | 41757-95-3 | [1][3][4][5] |

| Molecular Formula | C₁₆H₂₂O₆ | [3][4] |

| Molecular Weight | 310.34 g/mol | [3][4] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 95-99 °C | [6] |

Solubility

Spectral Data

Detailed spectral data for 4'-acetylbenzo-15-crown-5 is not consistently published. However, based on the known spectra of its precursors and derivatives, the following characteristic spectral features can be anticipated:

-

¹H NMR: Signals corresponding to the aromatic protons, the protons of the polyether chain, and the methyl protons of the acetyl group.

-

¹³C NMR: Resonances for the carbons of the benzene ring, the polyether chain, the acetyl methyl group, and the carbonyl carbon.

-

IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the ketone, C-O-C stretching of the ether linkages, and aromatic C-H and C=C stretching.

-

Mass Spectrometry: A molecular ion peak corresponding to its molecular weight.

For the related compound, 4'-formylbenzo-15-crown-5, ¹H NMR data in CDCl₃ shows aromatic protons in the range of δ 6.92-7.46 ppm, polyether protons from δ 3.75-4.23 ppm, and the aldehyde proton at δ 9.83 ppm.[8]

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

A common and effective method for introducing an acetyl group onto an aromatic ring is the Friedel-Crafts acylation. This reaction involves the treatment of an aromatic compound with an acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.[9][10]

Materials:

-

Benzo-15-crown-5

-

Anhydrous aluminum chloride (AlCl₃)

-

Acetyl chloride (CH₃COCl)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

In a round-bottomed flask equipped with a dropping funnel and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.[3]

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of acetyl chloride (1.1 equivalents) in anhydrous dichloromethane to the stirred suspension.[3]

-

After the addition of acetyl chloride is complete, add a solution of benzo-15-crown-5 (1.0 equivalent) in anhydrous dichloromethane dropwise over 10 minutes.[3]

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, stirring for an additional 15 minutes.[3]

-

Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[3]

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[3]

Purification:

The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of hexane and ethyl acetate.

Ion Complexation and Sensing Mechanism

Crown ethers are renowned for their ability to selectively form stable complexes with metal cations.[11] The size of the crown ether's cavity and the nature of the cation determine the stability of the resulting complex. 15-crown-5 ethers, including benzo-15-crown-5 and its derivatives, are known to form complexes with various cations, with a particular affinity for those with complementary sizes, such as Na⁺ and K⁺.[12]

The acetyl group in 4'-acetylbenzo-15-crown-5 can influence its complexation behavior by altering the electron density of the adjacent benzene ring, which in turn affects the Lewis basicity of the ether oxygen atoms.

Signaling Pathway in Ion Sensing

This compound can be incorporated into various sensor platforms, such as ion-selective electrodes (ISEs) or optical sensors. The fundamental principle of its function in these sensors is the selective binding of a target ion, which transduces a measurable signal. While not a signaling molecule in a biological pathway, its mechanism of action in a sensor can be visualized as a signaling event.

Caption: Logical workflow of ion recognition and signal transduction by this compound in a sensor.

Applications

The unique properties of this compound make it a valuable compound in several scientific and technological fields.

Ion-Selective Electrodes

Derivatives of benzo-15-crown-5 are widely used as ionophores in the fabrication of ion-selective electrodes (ISEs) for the detection of various metal ions, including K⁺, Pb²⁺, and Ag⁺.[13][14][15] The acetyl group can be used to further functionalize the crown ether for covalent attachment to a polymer backbone or to tune the selectivity of the electrode.

Experimental Workflow for ISE Fabrication:

A general procedure for fabricating a PVC membrane ISE involves the following steps:

-

Membrane Cocktail Preparation: A mixture of a polymer matrix (e.g., PVC), a plasticizer (e.g., o-nitrophenyl octyl ether), the ionophore (4'-acetylbenzo-15-crown-5), and sometimes an ionic additive (e.g., potassium tetrakis(4-chlorophenyl)borate) are dissolved in a volatile solvent like tetrahydrofuran (THF).[13]

-

Membrane Casting: The homogenous mixture is poured into a glass ring on a flat surface and the solvent is allowed to evaporate slowly, forming a thin, flexible membrane.

-

Electrode Assembly: A small disc of the membrane is cut and attached to the end of an electrode body (e.g., a PVC tube). The electrode is then filled with an internal reference solution containing the ion of interest, and an internal reference electrode (e.g., Ag/AgCl) is inserted.

-

Conditioning: The newly fabricated electrode is conditioned by soaking it in a solution of the target ion for several hours to ensure a stable potential.

Caption: General workflow for the fabrication of an ion-selective electrode using a crown ether-based ionophore.

Drug Delivery and Biological Applications

Crown ethers have been explored for their potential in drug delivery systems due to their ability to encapsulate and transport ions across biological membranes.[1][16] The ionophoric properties of some crown ether derivatives have been shown to induce biological effects, such as altering intracellular calcium concentrations.[11] While specific studies on the biological activity of this compound are limited, its structural features suggest it could be investigated for similar applications. The acetyl group provides a handle for conjugation to drugs or targeting moieties.

Conclusion

This compound is a versatile derivative of benzo-15-crown-5 with significant potential in the fields of analytical chemistry, materials science, and potentially drug development. Its well-defined structure allows for selective ion complexation, which is the basis for its application in ion sensing. The acetyl functionality not only modulates its inherent properties but also serves as a convenient point for further chemical modification. The experimental protocols and workflows provided in this guide offer a starting point for researchers and scientists to explore and harness the capabilities of this interesting molecule. Further research is warranted to fully elucidate its spectral properties, quantitative solubility, and specific biological activities.

References

- 1. Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. websites.umich.edu [websites.umich.edu]

- 4. scbt.com [scbt.com]

- 5. This compound | 41757-95-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 6. chemimpex.com [chemimpex.com]

- 7. selleckchem.com [selleckchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Friedel–Crafts Acylation [sigmaaldrich.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. researchgate.net [researchgate.net]

- 12. 15-Crown-5 - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. Shahrood University Of Technology Thesis [shahroodut.ac.ir]

- 15. researchgate.net [researchgate.net]

- 16. Acylated and alkylated benzo(crown-ethers) form ion-dependent ion channels in biological membranes - PMC [pmc.ncbi.nlm.nih.gov]

4'-Acetylbenzo-15-crown 5-Ether CAS number and structure

An In-depth Technical Guide to 4'-Acetylbenzo-15-crown-5-Ether

Introduction

4'-Acetylbenzo-15-crown-5-ether is a specialized macrocyclic polyether that belongs to the crown ether family. Its unique structure, featuring a 15-membered crown ring fused to an acetyl-substituted benzene ring, endows it with the ability to selectively form stable "host-guest" complexes with various cations.[1] The 15-crown-5 cavity has a diameter of approximately 1.7-2.2 Å, making it particularly suitable for complexing with cations of similar size, most notably the sodium ion (Na⁺).[2] The acetyl group, being an electron-withdrawing substituent, can modulate the electron density of the adjacent ether oxygens, influencing its binding affinity and selectivity.[3]

This technical guide provides a comprehensive overview of 4'-Acetylbenzo-15-crown-5-ether, including its chemical structure, physicochemical properties, experimental protocols for synthesis and analysis, and key applications. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the unique properties and applications of functionalized crown ethers.

Chemical Structure and Identification

The structure consists of a benzo-15-crown-5 macrocycle with an acetyl group attached to the 4-position of the aromatic ring.

-

Systematic Name : 2,3-(4-Acetylbenzo)-1,4,7,10,13-pentaoxacyclopentadec-2-ene[4][7][8]

-

Synonym : 1-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)ethan-1-one[8]

Physicochemical and Spectroscopic Data

The properties of this compound make it suitable for a range of laboratory applications. It is typically a stable, crystalline solid at room temperature.

Table 1: Physicochemical Properties of 4'-Acetylbenzo-15-crown-5-Ether

| Property | Value | References |

| CAS Number | 41757-95-3 | [4][5][6][7][8] |

| Molecular Formula | C₁₆H₂₂O₆ | [4][5] |

| Molecular Weight | 310.34 g/mol | [5][8] |

| Appearance | White to off-white/light yellow powder or crystals | [4][7][8] |

| Melting Point | 95 - 99 °C | [4][7] |

| Purity | ≥ 97% (GC) | [4][7] |

Table 2: Representative Spectroscopic Data for a Related Benzo-15-crown-5 Derivative (Schiff Base of 4'-Formylbenzo-15-crown-5)

Note: The following data is for a closely related Schiff base derivative and is provided as an example of the types of spectral features observed in this class of compounds. Specific peak values for 4'-Acetylbenzo-15-crown-5 may vary.

| Spectroscopy | Data | Reference |

| ¹H-NMR (CDCl₃) | δ 11.85 (s, 1H, -OH), 8.75-8.73 (d, 1H, -CHN), 7.50-7.22 (m, 4H, arom H), 7.04-6.66 (m, 3H, arom H), 4.26-4.18 (m, 4H, -OCH₂), 3.97-3.92 (m, 4H, -OCH₂), 3.71-3.68 (m, 8H, -OCH₂) | [9] |

| IR (KBr) | ν/cm⁻¹: 2932, 2867 (C-H), 1622 (C=N), 1598 (C=C), 1268 (Ar-O-C), 1125 (C-O-C) | [9] |

| MS (EI) | m/z (%): 414 (M⁺, 100) | [9] |

Core Applications

The unique cation-binding ability of 4'-Acetylbenzo-15-crown-5-ether makes it a valuable tool in various scientific fields.[4] Its applications stem from its capacity to solubilize inorganic salts in organic solvents and selectively complex with metal ions.

Caption: Core applications of 4'-Acetylbenzo-15-crown-5-ether.

Key application areas include:

-

Ion Selective Membranes : The crown ether's structure allows for selective binding with specific cations, making it highly effective for creating ion-selective membranes and sensors.[4][10]

-

Drug Delivery Systems : It can be used in formulating controlled-release drug delivery systems by encapsulating and transporting therapeutic agents.[4][10]

-

Extraction Processes : Its ability to selectively complex with metal ions is valuable in liquid-liquid extraction processes for environmental remediation and analytical chemistry.[4]

-

Polymer Chemistry : It serves as a functional building block for synthesizing advanced polymers with applications in materials science and nanotechnology.[10]

-

Supramolecular Chemistry : As a host molecule, it is a key component in studies of complex molecular systems and host-guest interactions.[4][10]

Experimental Protocols

Protocol 1: General Synthesis of Benzo-15-Crown-5 (Precursor)

This protocol outlines the synthesis of the parent benzo-15-crown-5 macrocycle, which can then be functionalized. The procedure involves the cyclization of catechol with tetraethyleneglycol dichloride.[1]

Materials:

-

Catechol

-

Tetraethyleneglycol dichloride

-

Sodium hydroxide (NaOH)

-

n-Butanol

-

Hydrochloric acid (HCl)

-

Hexane

Procedure:

-

In a 2-liter flask equipped with a mechanical stirrer, thermometer, and condenser, dissolve 88 g (0.8 mole) of catechol in 1200 ml of n-butanol.

-

While stirring, add an aqueous solution of NaOH (67.2 g of NaOH in 80 ml of H₂O). Mix for 30-40 minutes.

-

Add 156.6 ml (0.8 mole) of tetraethyleneglycol dichloride dropwise at a rate of approximately 17 ml/min.

-

Reflux the mixture for 7-8 hours at approximately 107 °C.

-

After cooling, filter the reaction mixture.

-

Acidify the filtrate with concentrated HCl, which will cause the product to precipitate.

-

Filter the precipitate and wash it with water until a neutral pH is achieved.

-

The crude product can be further purified by extraction with hexane and recrystallization.[1]

Note: The synthesis of 4'-Acetylbenzo-15-crown-5 would typically proceed via Friedel-Crafts acylation of the synthesized benzo-15-crown-5.

Protocol 2: Cation Binding Analysis by UV-Vis Spectrophotometric Titration

This protocol describes a general method to determine the stability constant of the complex formed between the crown ether and a metal cation.[2]

Caption: Experimental workflow for cation binding analysis via titration.

Procedure:

-

Solution Preparation :

-

Prepare a stock solution of 4'-Acetylbenzo-15-crown-5 of a known concentration (e.g., 1x10⁻⁴ M) in a suitable solvent like acetonitrile.

-

Prepare a series of stock solutions of the metal salt of interest (e.g., sodium perchlorate) at a much higher concentration in the same solvent.

-

-

Titration :

-

Place a known volume of the crown ether solution into a quartz cuvette.

-

Record the initial UV-Vis absorption spectrum.

-

Add successive, small aliquots of the concentrated metal salt solution to the cuvette.

-

Record the UV-Vis spectrum after each addition, ensuring the solution has equilibrated.

-

-

Data Analysis :

-

Monitor the changes in the absorption spectrum (e.g., a shift in λₘₐₓ or a change in absorbance at a specific wavelength) as a function of the metal ion concentration.

-

Plot the change in absorbance against the molar ratio of the metal ion to the crown ether.

-

Use non-linear regression analysis to fit the titration data to a 1:1 binding model to determine the stability constant (K) of the complex.[2]

-

References

- 1. Production of Macrocyclic Polyether Benzo-15-Crown-5 and its Functional Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. benchchem.com [benchchem.com]

- 3. alfachemic.com [alfachemic.com]

- 4. chemimpex.com [chemimpex.com]

- 5. scbt.com [scbt.com]

- 6. calpaclab.com [calpaclab.com]

- 7. 4'-Acetylbenzo-15-crown 5-Ether | 41757-95-3 | TCI EUROPE N.V. [tcichemicals.com]

- 8. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. Synthesis and Characterization of Benzo-15-Crown-5 Ethers with Appended N2O Schiff Bases [mdpi.com]

- 10. Lomax Incubator Farm | Virtual tour generated by Panotour [localfood.ces.ncsu.edu]

Solubility of 4'-Acetylbenzo-15-crown-5-Ether in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4'-Acetylbenzo-15-crown-5-ether in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing qualitative solubility information, detailed experimental protocols for determining solubility, and a general workflow for these procedures. This guide is intended to equip researchers with the necessary information to effectively utilize 4'-Acetylbenzo-15-crown-5-ether in their work.

Core Concepts and Qualitative Solubility

4'-Acetylbenzo-15-crown-5-ether is a specialized crown ether that features a unique structure, enhancing its solubility and ion-binding properties, which allows it to transport ions in organic solvents.[1] Aromatic ring-containing crown ethers, such as 4'-Acetylbenzo-15-crown-5-ether, are generally characterized by their insolubility in water and alcohol at room temperature.[2] However, they exhibit greater solubility in specific organic solvents.

Based on available information, the solubility of aromatic crown ethers can be qualitatively summarized as follows:

-

Poorly Soluble In:

-

Water

-

Alcohols

-

Common non-polar organic solvents at room temperature[2]

-

-

More Soluble In:

It is important to note that these are general observations for the class of aromatic crown ethers, and empirical determination is necessary for precise quantitative data for 4'-Acetylbenzo-15-crown-5-ether.

Quantitative Solubility Data

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |

| Dichloromethane | ||||

| Chloroform | ||||

| Pyridine | ||||

| Formic Acid | ||||

| Acetone | ||||

| Acetonitrile | ||||

| Tetrahydrofuran (THF) | ||||

| Dimethylformamide (DMF) | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| Toluene | ||||

| Hexane |

Researchers are encouraged to contribute to the scientific community by publishing their findings.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to quantitatively determine the solubility of 4'-Acetylbenzo-15-crown-5-ether in organic solvents.

Gravimetric Method

This method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known volume of the solvent by evaporating the solvent.

Materials:

-

4'-Acetylbenzo-15-crown-5-ether

-

Selected organic solvent

-

Vials with screw caps

-

Analytical balance

-

Constant temperature shaker or water bath

-

Syringe filters (0.2 µm, solvent-compatible)

-

Volumetric flasks

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum oven

Procedure:

-

Add an excess amount of 4'-Acetylbenzo-15-crown-5-ether to a vial containing a known volume of the organic solvent.

-

Seal the vial and place it in a constant temperature shaker or water bath.

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vial to stand undisturbed at the same temperature to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible 0.2 µm filter to remove any undissolved particles.

-

Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.

-

Record the exact volume of the transferred solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a suitable temperature may be used.

-

Once the solvent is completely evaporated, weigh the dish or vial containing the solid residue.

-

The mass of the dissolved 4'-Acetylbenzo-15-crown-5-ether is the final weight minus the initial weight of the empty container.

-

Calculate the solubility in g/L or mol/L.

UV-Vis Spectrophotometry Method

This method is suitable if 4'-Acetylbenzo-15-crown-5-ether has a chromophore that absorbs in the UV-Vis region. A calibration curve is first established to relate absorbance to concentration.

Materials:

-

4'-Acetylbenzo-15-crown-5-ether

-

Selected organic solvent

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Constant temperature shaker or water bath

-

Syringe filters (0.2 µm, solvent-compatible)

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of 4'-Acetylbenzo-15-crown-5-ether of a known concentration in the chosen organic solvent.

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions of decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solution:

-

Follow steps 1-4 of the Gravimetric Method to prepare a saturated solution and allow the excess solid to settle.

-

-

Sample Analysis:

-

Withdraw a small aliquot of the clear supernatant using a syringe with a 0.2 µm filter.

-

Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a solid organic compound in an organic solvent.

Caption: Workflow for Solubility Determination.

This guide provides a foundational understanding of the solubility of 4'-Acetylbenzo-15-crown-5-ether and equips researchers with the necessary protocols to determine precise quantitative data. The provided workflow diagram offers a clear visual representation of the experimental process. It is anticipated that this information will be a valuable resource for scientists and professionals in the fields of chemistry and drug development.

References

A Technical Guide to 4'-Acetylbenzo-15-crown-5

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of 4'-Acetylbenzo-15-crown-5, a functionalized crown ether. Crown ethers are a class of macrocyclic polyethers known for their ability to selectively bind cations, a property that has led to their use in a wide range of scientific and industrial applications, from phase-transfer catalysis to the development of ion-selective sensors and drug delivery systems.[1] The addition of an acetyl group to the benzo-15-crown-5 scaffold introduces a key functional handle for further chemical modification and can modulate the binding properties of the crown ether core.

Nomenclature and Structure

-

Common Name: 4'-Acetylbenzo-15-crown-5

-

Systematic IUPAC Name: 1-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)ethan-1-one

-

Synonym: 2,3-(4-Acetylbenzo)-1,4,7,10,13-pentaoxacyclopentadec-2-ene[1]

The structure consists of a 15-crown-5 ether ring fused to a benzene ring, which is substituted with an acetyl group at the 4-position.

Physicochemical and Spectroscopic Data

| Property | 4'-Acetylbenzo-15-crown-5 | Benzo-15-crown-5 (Reference) |

| Molecular Formula | C₁₆H₂₂O₆[1] | C₁₄H₂₀O₅[2] |

| Molecular Weight | 310.35 g/mol [1] | 268.31 g/mol [2] |

| Appearance | White to off-white powder or crystals[1] | White to off-white powder or crystals |

| Melting Point | 95 - 99 °C[1] | 79 - 81 °C |

| ¹H NMR (CDCl₃, δ/ppm) | Data not available. Expected signals for aromatic protons (d, dd, d), crown ether protons (m), and a methyl singlet (~2.5 ppm). | ~6.9 (m, 4H, Ar-H), ~4.1 (m, 4H, Ar-O-CH₂), ~3.9 (m, 4H, O-CH₂), ~3.7 (m, 8H, O-CH₂)[3] |

| ¹³C NMR (DMSO-d₆, δ/ppm) | Data not available. Expected signals for carbonyl carbon (~197 ppm), aromatic carbons, crown ether carbons, and methyl carbon (~26 ppm). | 67.77, 68.84, 69.27, 69.71, 70.09, 70.16, 70.30, 100.96, 105.53, 117.49, 139.35, 143.95, 149.92[4] |

| IR (KBr, cm⁻¹) | Data not available. Expected strong C=O stretch (~1675 cm⁻¹), C-O-C ether stretches (~1250, 1130 cm⁻¹), and aromatic C-H stretches. | For a related compound, 4'-formylbenzo-15-crown-5, characteristic peaks include ν(Ar-O-C) at 1268-1266 cm⁻¹ and ν(C-O-C) at 1131-1125 cm⁻¹.[5] |

| Mass Spec (EI, m/z) | Data not available. Expected molecular ion [M]⁺ at 310. | For a related compound, 4'-formylbenzo-15-crown-5, the molecular ion [M]⁺ is observed at 414.[5][6] |

Experimental Protocols: Synthesis

The synthesis of 4'-Acetylbenzo-15-crown-5 is typically achieved through the electrophilic aromatic substitution of the parent molecule, Benzo-15-crown-5, via a Friedel-Crafts acylation reaction. While a specific, detailed protocol for this exact transformation is not widely published, the following procedure is a representative method for the acylation of an aromatic ether and can be adapted for this synthesis.

Representative Protocol: Friedel-Crafts Acylation of Benzo-15-crown-5

Objective: To introduce an acetyl group onto the benzene ring of Benzo-15-crown-5.

Materials:

-

Benzo-15-crown-5

-

Acetyl chloride (or acetic anhydride)

-

Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid

-

Anhydrous dichloromethane (DCM) or another inert solvent (e.g., nitrobenzene)

-

Hydrochloric acid (HCl), dilute solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., three-neck flask, condenser, dropping funnel)

Procedure:

-

Reaction Setup: All glassware must be thoroughly dried to prevent deactivation of the Lewis acid catalyst. Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Charging: To the flask, add Benzo-15-crown-5 (1.0 eq) and anhydrous DCM. Stir the mixture until the crown ether dissolves. Cool the flask to 0 °C using an ice bath.

-

Catalyst Addition: Carefully add anhydrous aluminum chloride (AlCl₃, ~1.1 eq) to the stirred solution in portions. The mixture may become colored.

-

Acylating Agent Addition: Add acetyl chloride (1.1 eq) dropwise via the dropping funnel over 15-30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Workup: Cool the reaction mixture back to 0 °C and quench it by slowly adding crushed ice, followed by dilute HCl. This will hydrolyze the aluminum salts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

-

Washing: Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield pure 4'-Acetylbenzo-15-crown-5.

Mandatory Visualization: Synthesis Workflow

The logical workflow for the synthesis of 4'-Acetylbenzo-15-crown-5 via the Friedel-Crafts acylation of Benzo-15-crown-5 is depicted below.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1,4,7,10,13-Benzopentaoxacyclopentadecin, 2,3,5,6,8,9,11,12-octahydro- | C14H20O5 | CID 84197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzo-15-crown-5(14098-44-3) 1H NMR [m.chemicalbook.com]

- 4. Production of Macrocyclic Polyether Benzo-15-Crown-5 and its Functional Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Characterization of Benzo-15-Crown-5 Ethers with Appended N2O Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]

The Serendipitous Discovery and Enduring Legacy of Benzo-15-Crown-5 Ether: A Technical Guide

An in-depth exploration for researchers, scientists, and drug development professionals into the history, synthesis, and functional applications of a foundational macrocyclic polyether.

This technical guide delves into the discovery and history of benzo-15-crown-5 ether, a significant member of the crown ether family. It provides a comprehensive overview of its synthesis, key physicochemical properties, and emerging applications, particularly focusing on its role as an ionophore and its potential in antimicrobial research. Detailed experimental protocols and structured data are presented to serve as a valuable resource for professionals in the chemical and pharmaceutical sciences.

A Fortuitous Breakthrough: The Dawn of Crown Ether Chemistry

The story of crown ethers begins with a moment of serendipity in the laboratory of Charles J. Pedersen, a chemist at DuPont. In 1961, while attempting to synthesize a multidentate ligand for coordinating with vanadium, Pedersen unexpectedly isolated a small quantity of a white, crystalline byproduct.[1][2][3] This substance, later identified as dibenzo-18-crown-6, exhibited the remarkable and then-unprecedented ability to bind alkali metal cations.[3][4] This accidental discovery marked the birth of crown ether chemistry and a pivotal moment in the development of supramolecular chemistry.[1]

Pedersen's seminal work, for which he was a co-recipient of the 1987 Nobel Prize in Chemistry, was first published in 1967 and detailed the synthesis of over 50 crown ethers, including the benzo-substituted derivatives.[1][5] These macrocyclic polyethers, named for their crown-like shape when complexed with a cation, opened up new frontiers in host-guest chemistry, phase-transfer catalysis, and the study of molecular recognition.[1][3]

Synthesis of Benzo-15-Crown-5 Ether

The most common and well-established method for the synthesis of benzo-15-crown-5 is the Williamson ether synthesis. This reaction involves the condensation of catechol (1,2-dihydroxybenzene) with a dihaloalkane, specifically tetraethylene glycol dichloride (1,10-dichloro-3,6,9-trioxadecane), in the presence of a base.[1][6]

Synthesis Pathway

The synthesis proceeds via a nucleophilic substitution reaction, where the deprotonated hydroxyl groups of catechol attack the electrophilic carbon atoms of the dichloro-terminated polyether chain, leading to cyclization.

References

Cation Complexation by Crown Ethers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cation complexation theory of crown ethers, tailored for professionals in research and drug development. It delves into the fundamental principles governing host-guest interactions, the thermodynamic and kinetic aspects of complex formation, and the key experimental techniques used to characterize these phenomena. Furthermore, it explores the implications of these principles in the context of drug delivery and cellular interactions.

Core Principles of Cation Complexation

The remarkable ability of crown ethers to selectively bind cations is rooted in the principles of "host-guest" chemistry, a concept for which Charles J. Pedersen, Donald J. Cram, and Jean-Marie Lehn were awarded the Nobel Prize in Chemistry in 1987. In this relationship, the crown ether acts as the "host," encapsulating a specific "guest" cation within its central cavity.[1][2]

The primary interaction driving this complexation is the electrostatic attraction between the positively charged cation and the lone pairs of electrons on the oxygen atoms lining the interior of the crown ether's macrocyclic ring. The exterior of the ring is typically nonpolar, which allows the resulting complex to be soluble in organic solvents, a property that is crucial for their application as phase-transfer catalysts.[1]

Several factors critically influence the stability and selectivity of these host-guest complexes:

-

Size Complementarity: A fundamental determinant of complex stability is the match between the size of the cation and the cavity of the crown ether.[3] For instance, 18-crown-6, with its specific cavity size, exhibits a high affinity for the potassium cation (K+), while the smaller 15-crown-5 and 12-crown-4 preferentially bind sodium (Na+) and lithium (Li+) cations, respectively.[1]

-

Nature of the Cation: The charge density of the cation plays a significant role. Cations with higher charge density generally form more stable complexes.

-

Donor Atoms: The type of heteroatoms in the macrocycle influences selectivity. While oxygen atoms show a high affinity for alkali and alkaline earth metals, substituting them with nitrogen or sulfur atoms can shift the preference towards transition metals or heavy metals like silver (Ag+), lead (Pb2+), and mercury (Hg2+).[1][3]

-

Solvent Effects: The surrounding solvent molecules compete with the crown ether for the cation. In solvents with high solvating power, the stability of the crown ether-cation complex is generally reduced.[1]

-

Conformational Flexibility: The ability of the crown ether to adopt an optimal conformation to "wrap" around the cation contributes to the stability of the complex. More rigid macrocycles may exhibit higher selectivity for cations that perfectly fit their pre-organized cavity.

Thermodynamics and Kinetics of Complexation

The formation of a crown ether-cation complex is an equilibrium process that can be described by a stability constant (K), also known as a formation or binding constant. A higher stability constant indicates a stronger interaction and a more stable complex. The thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) provide deeper insights into the driving forces of complexation. The Gibbs free energy change (ΔG), which is related to the stability constant, is determined by the balance between these enthalpic and entropic contributions (ΔG = ΔH - TΔS).

Complexation is often an enthalpy-driven process, resulting from the favorable electrostatic interactions. However, the entropy change, which is influenced by the release of solvent molecules from the cation's solvation shell upon complexation, can also be a significant factor. An enthalpy-entropy compensation effect is often observed in these systems.

The kinetics of complexation, which describe the rates of the association and dissociation of the complex, are also crucial, particularly for applications involving ion transport. These kinetics can be studied using techniques such as nuclear magnetic resonance (NMR) spectroscopy.

Quantitative Data on Crown Ether-Cation Complexation

The stability of crown ether-cation complexes is quantified by the logarithm of the stability constant (log K). The following tables summarize representative stability constants and thermodynamic parameters for various crown ether-cation pairs in different solvents.

Table 1: Stability Constants (log K) of Crown Ether-Cation Complexes in Methanol at 25°C

| Crown Ether | Li+ | Na+ | K+ | Rb+ | Cs+ |

| 12-Crown-4 | 2.8 | 1.7 | 1.3 | - | - |

| 15-Crown-5 | - | 3.3 | 3.5 | 3.0 | 2.7 |

| 18-Crown-6 | - | 4.3 | 6.1 | 5.2 | 4.6 |

| Dibenzo-18-crown-6 | - | 4.2 | 5.0 | 4.6 | 4.2 |

Note: Data compiled from various sources. Values can vary depending on the experimental conditions.

Table 2: Thermodynamic Parameters for 1:1 Complexation of Cations with 18-Crown-6 in Methanol at 25°C

| Cation | log K | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) |

| Na+ | 4.32 | -24.7 | -35.6 | -10.9 |

| K+ | 6.10 | -34.8 | -60.2 | -25.4 |

| Rb+ | 5.23 | -29.8 | -54.4 | -24.6 |

| Cs+ | 4.62 | -26.4 | -48.5 | -22.1 |

Note: Data compiled from various sources. Negative ΔH values indicate an exothermic process.

Experimental Protocols for Studying Cation Complexation

A variety of physicochemical techniques are employed to determine the stability constants and thermodynamic parameters of crown ether-cation complexes. Detailed methodologies for three key techniques are provided below.

Conductometric Titration

Principle: This method relies on the change in the molar conductivity of a salt solution upon the addition of a crown ether. The formation of a complex alters the mobility of the cation, leading to a change in the overall conductivity of the solution.

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of the metal salt (e.g., 0.01 M KCl in methanol).

-

Prepare a stock solution of the crown ether (e.g., 0.1 M 18-crown-6 in methanol). The crown ether solution should be significantly more concentrated than the salt solution.

-

-

Instrumentation:

-

Use a high-precision conductivity meter and a conductivity cell with a known cell constant.

-

The titration should be performed in a thermostated vessel to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).

-

-

Titration Procedure:

-

Place a known volume of the metal salt solution (e.g., 50 mL) into the titration vessel.

-

Measure the initial conductance of the solution.

-

Add small, precise aliquots of the crown ether solution to the salt solution using a calibrated micropipette or burette.

-

After each addition, stir the solution to ensure homogeneity and allow the conductance reading to stabilize before recording it.

-

Continue the additions until the molar ratio of crown ether to cation is approximately 2:1 or until the change in conductance becomes negligible.

-

-

Data Analysis:

-

Correct the measured conductance for the volume change during the titration.

-

Plot the molar conductivity of the solution as a function of the molar ratio of crown ether to cation.

-

The stoichiometry of the complex can be determined from the inflection point of the titration curve.

-

The stability constant (K) can be calculated by fitting the experimental data to a suitable binding model using non-linear least-squares analysis.[4]

-

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event. This allows for the simultaneous determination of the binding affinity (Ka, the inverse of the dissociation constant, Kd), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment.[5][6][7]

Detailed Methodology:

-

Sample Preparation:

-

Prepare a solution of the cation (e.g., 0.1 mM KCl) and a solution of the crown ether (e.g., 1 mM 18-crown-6).

-

Crucially, both solutions must be prepared in the exact same buffer or solvent to minimize heats of dilution. Dialysis of both components against the same buffer is recommended.[5]

-

Degas both solutions thoroughly before the experiment to prevent the formation of air bubbles in the calorimeter cell.[5]

-

-

Instrumentation:

-

Use a sensitive isothermal titration calorimeter. The instrument consists of a reference cell and a sample cell.

-

-

Experimental Setup:

-

Fill the sample cell with the cation solution.

-

Fill the injection syringe with the crown ether solution.

-

The experiment is performed at a constant temperature.

-

-

Titration Procedure:

-

A series of small, precisely controlled injections of the crown ether solution are made into the cation solution in the sample cell.

-

The heat change associated with each injection is measured by the instrument.

-

-

Data Analysis:

-

The raw data is a series of heat-flow peaks corresponding to each injection.

-

The area under each peak is integrated to determine the heat change for that injection.

-

A binding isotherm is generated by plotting the heat change per mole of injectant against the molar ratio of the crown ether to the cation.

-

This isotherm is then fitted to a binding model (e.g., a one-site binding model) to extract the thermodynamic parameters: Ka, ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy can provide detailed structural information about the crown ether-cation complex in solution. Changes in the chemical shifts of the crown ether's protons or carbons upon addition of a cation can be used to determine the stability constant of the complex.[8]

Detailed Methodology:

-

Sample Preparation:

-

Prepare a series of NMR tubes containing a constant concentration of the crown ether (e.g., 5 mM 18-crown-6 in a suitable deuterated solvent like CD3OD or CD3CN).

-

To each tube, add increasing concentrations of the metal salt (e.g., from 0 to 50 mM KCl).

-

-

NMR Data Acquisition:

-

Acquire high-resolution 1H or 13C NMR spectra for each sample at a constant temperature.

-

-

Data Analysis:

-

Monitor the chemical shift of a specific proton or carbon resonance of the crown ether that is sensitive to cation binding.

-

Plot the change in chemical shift (Δδ) as a function of the cation concentration.

-

The stability constant (K) can be determined by fitting this titration curve to a binding isotherm equation using non-linear regression analysis.[9]

-

Applications in Drug Development

The unique properties of crown ethers make them promising tools in various aspects of drug development, from enhancing drug delivery to acting as therapeutic agents themselves.

Enhancing Drug Solubility and Permeability

Many potential drug candidates suffer from poor water solubility, which limits their bioavailability. Crown ethers can form host-guest complexes with certain drug molecules, effectively encapsulating the hydrophobic parts of the drug and presenting a more hydrophilic exterior, thereby increasing their aqueous solubility.

Furthermore, crown ethers have been shown to enhance the permeability of drugs across biological membranes. One proposed mechanism involves the complexation of cations like Ca2+ that are essential for maintaining the integrity of tight junctions between cells. By sequestering these cations, crown ethers can transiently loosen these junctions, allowing for increased paracellular drug transport.[2][10]

Crown Ethers as Ionophores and Their Therapeutic Potential

As ionophores, crown ethers can transport cations across cell membranes, disrupting the natural ion gradients that are crucial for cellular function. This property has been explored for therapeutic applications, particularly in cancer therapy. Certain cancer cells exhibit altered ion homeostasis, and by selectively transporting specific cations into these cells, crown ethers can induce apoptosis (programmed cell death).[11][12][13] For example, some crown ethers have been shown to increase the intracellular concentration of Ca2+, triggering a signaling cascade that leads to apoptosis.[11]

Visualizations

Logical Relationship of Factors Influencing Complex Stability

Caption: Key factors determining the stability of crown ether-cation complexes.

Experimental Workflow for Determining Stability Constants

Caption: General workflow for the experimental determination of stability constants.

Signaling Pathway of Crown Ether-Induced Apoptosis

Caption: Signaling pathway of apoptosis induced by crown ether-mediated calcium influx.

References

- 1. A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion [jaehr.muk.ac.ir]

- 2. sid.ir [sid.ir]

- 3. ris.utwente.nl [ris.utwente.nl]

- 4. chemijournal.com [chemijournal.com]

- 5. sites.krieger.jhu.edu [sites.krieger.jhu.edu]

- 6. azom.com [azom.com]

- 7. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 11. Crown Ether Host-Rotaxanes as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biomedical potentials of crown ethers: prospective antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide on the Health and Safety of 4'-Acetylbenzo-15-crown-5-Ether

Disclaimer: Despite a comprehensive search of available scientific literature and safety data, specific quantitative toxicological data (e.g., LD50, LC50) and detailed experimental protocols for 4'-Acetylbenzo-15-crown-5-Ether are not publicly available. The following guide provides a summary of the known qualitative health and safety information and outlines general experimental methodologies based on established guidelines. This document is intended for researchers, scientists, and drug development professionals and should be used as a reference for safe handling and as a framework for potential future toxicological assessments.

Summary of Health and Safety Data

4'-Acetylbenzo-15-crown-5-Ether is a chemical compound used in research and industrial applications.[1] Based on available Safety Data Sheets (SDS), the primary health hazards associated with this compound are related to irritation and potential harm upon ingestion.

Qualitative Hazard Statement:

-

Skin Irritation: Causes skin irritation.[2]

-

Eye Irritation: Causes serious eye irritation.[2]

-

Acute Oral Toxicity: May be harmful if swallowed.

-

Respiratory Irritation: May cause respiratory irritation.

Precautionary Measures

Standard laboratory safety protocols should be strictly followed when handling 4'-Acetylbenzo-15-crown-5-Ether. These include:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Wear protective gloves (e.g., nitrile rubber).

-

Wear chemical safety goggles or a face shield.

-

Wear a lab coat or other protective clothing.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Quantitative Toxicological Data

Specific quantitative toxicological data for 4'-Acetylbenzo-15-crown-5-Ether is not available in the public domain. The following table outlines the types of data that would be necessary for a comprehensive toxicological profile. For the related compound 15-crown-5, an oral LD50 in rats has been reported as 1410 mg/kg, and a dermal LD50 in rabbits as 2520 mg/kg, but these values are not directly transferable to 4'-Acetylbenzo-15-crown-5-Ether.[3]

| Parameter | Test Species | Route | Value | Reference |

| Acute Oral Toxicity (LD50) | Rat | Oral | Data Not Available | |

| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | Data Not Available | |

| Acute Inhalation Toxicity (LC50) | Rat | Inhalation | Data Not Available | |

| Skin Irritation/Corrosion | Rabbit | Dermal | Causes skin irritation | [2] |

| Eye Irritation/Corrosion | Rabbit | Ocular | Causes serious eye irritation | [2] |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of 4'-Acetylbenzo-15-crown-5-Ether have not been published. However, standardized protocols from the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals would be employed for such evaluations.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test determines the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.[1][4]

Methodology:

-

Test Animals: Healthy young adult albino rabbits are typically used.

-

Dosage and Application: A small amount (0.5 g for solids) of the test substance is applied to a small patch of shaved skin (approximately 6 cm²). The application site is covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period.[4]

-

Observation: After the exposure period, the dressing is removed, and the skin is cleansed. The skin is then observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The reactions are scored according to a standardized grading system.

-

Classification: The substance is classified as an irritant or corrosive based on the severity and reversibility of the observed skin reactions.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to produce irritation or damage to the eye.[5][6]

Methodology:

-

Test Animals: Healthy young adult albino rabbits are used.

-

Dosage and Application: A small amount of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.

-

Scoring: Lesions are scored based on a standardized system.

-

Classification: The substance is classified based on the severity and reversibility of the ocular lesions.

Signaling Pathways and Biological Effects

Currently, there is no published research detailing the specific signaling pathways affected by 4'-Acetylbenzo-15-crown-5-Ether. Research on other crown ethers suggests that their biological effects are often related to their ability to form complexes with metal ions and transport them across cell membranes.[2][7] This ionophoric activity can disrupt cellular ion homeostasis, potentially leading to various downstream effects. However, without specific studies on 4'-Acetylbenzo-15-crown-5-Ether, any discussion of its impact on signaling pathways would be speculative.

Visualizations

As no specific signaling pathways or detailed experimental workflows for 4'-Acetylbenzo-15-crown-5-Ether have been identified, a diagram illustrating a known pathway cannot be provided. However, a generic workflow for chemical hazard assessment is presented below.

Caption: Generic workflow for chemical hazard assessment.

References

Methodological & Application

Application Notes and Protocols: 4'-Acetylbenzo-15-crown-5-Ether in Ion-Selective Electrodes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4'-Acetylbenzo-15-crown-5-ether as an ionophore in the fabrication of ion-selective electrodes (ISEs). This document includes detailed experimental protocols, expected performance data based on closely related compounds, and visualizations to aid in understanding the underlying principles and workflows.

Introduction

4'-Acetylbenzo-15-crown-5-ether is a derivative of the well-known ionophore benzo-15-crown-5. The crown ether family is renowned for its ability to selectively form stable complexes with specific cations, a property determined by the size of the ether's cavity. The 15-crown-5 ether structure is particularly suited for complexing with potassium ions (K⁺), making it a valuable component in sensors for this biologically crucial cation. The acetyl group on the benzene ring can influence the electronic properties and solubility of the ionophore, potentially enhancing its performance in ion-selective membranes.

These ISEs are utilized in various fields, including clinical diagnostics, environmental monitoring, and pharmaceutical analysis, for the precise and real-time measurement of ion concentrations in aqueous solutions. The principle of operation relies on the selective binding of the target ion by the 4'-Acetylbenzo-15-crown-5-ether embedded within a polymeric membrane, which generates a potential difference that is proportional to the logarithm of the ion's activity.

Principle of Ion Selection

The selectivity of an ISE based on 4'-Acetylbenzo-15-crown-5-ether is governed by the "lock and key" principle. The crown ether's central cavity provides a specific size and coordination environment that preferentially accommodates cations of a complementary diameter. For 15-crown-5 ethers, the cavity size is optimal for the potassium ion. The interaction between the cation and the oxygen atoms of the crown ether is a form of host-guest chemistry, leading to the formation of a stable complex. This selective complexation at the membrane-sample interface is the fundamental process that allows for the specific detection of the target ion in a mixture of other ions.

Quantitative Data

While specific performance data for ion-selective electrodes based exclusively on 4'-Acetylbenzo-15-crown-5-ether is not extensively published, the following tables summarize representative data for ISEs incorporating the parent compound, benzo-15-crown-5. This data provides a strong baseline for the expected performance characteristics. The acetyl functional group may lead to minor variations in selectivity and linear range.

Table 1: Expected Performance Characteristics of a K⁺-Selective Electrode

| Parameter | Expected Value |

| Primary Ion | K⁺ |

| Linear Range (M) | 1 x 10⁻⁵ - 1 x 10⁻¹ |

| Slope (mV/decade) | ~56 ± 3 |

| Response Time | < 30 seconds |

| Operational pH Range | 3 - 9 |

| Lifetime | ~2 months |

Table 2: Expected Potentiometric Selectivity Coefficients (log KpotK,J)

The selectivity coefficient (KpotK,J) indicates the preference of the ISE for the primary ion (K⁺) over an interfering ion (J). A smaller value signifies better selectivity.

| Interfering Ion (J) | Expected log KpotK,J Value |

| Na⁺ | -2.5 to -3.5 |

| NH₄⁺ | -2.0 to -2.6 |

| Li⁺ | ~ -3.0 |

| Mg²⁺ | ~ -4.0 |

| Ca²⁺ | ~ -4.0 |

Experimental Protocols

The following protocols provide a detailed methodology for the fabrication and characterization of a PVC-based ion-selective electrode using 4'-Acetylbenzo-15-crown-5-ether.

Protocol 1: Fabrication of the PVC-Based Ion-Selective Membrane

This protocol outlines the preparation of the ion-selective membrane, which is the core sensing component of the electrode.

Materials:

-

4'-Acetylbenzo-15-crown-5-ether (Ionophore)

-

High molecular weight Poly(vinyl chloride) (PVC)

-

Plasticizer (e.g., o-nitrophenyloctyl ether - o-NPOE, or dioctyl phthalate - DOP)

-

Lipophilic additive (e.g., potassium tetrakis(4-chlorophenyl)borate - KTCPB)

-

Tetrahydrofuran (THF), anhydrous

Equipment:

-

Glass vials

-

Magnetic stirrer and stir bars

-

Glass ring (e.g., 30 mm inner diameter)

-

Flat glass plate

-

Fume hood

Procedure:

-

Prepare the Membrane Cocktail: In a glass vial, combine the following components in the specified weight percentages. A typical composition is:

-

Ionophore (4'-Acetylbenzo-15-crown-5-ether): 1-2%

-

PVC: ~33%

-

Plasticizer (o-NPOE): ~64-65%

-

Lipophilic Additive (KTCPB): 0.5-1%

-

-

Dissolution: Add a minimal amount of anhydrous THF (e.g., 5 mL) to the vial to dissolve all components completely.

-

Homogenization: Stir the mixture with a magnetic stirrer until a clear, viscous, and homogeneous solution is obtained.

-

Casting the Membrane: Place the glass ring on a clean, flat glass plate in a level position within a fume hood. Carefully pour the membrane cocktail into the glass ring.

-

Solvent Evaporation: Cover the setup loosely to allow for slow evaporation of the THF over 24-48 hours. This slow evaporation is crucial for forming a uniform and mechanically stable membrane.

-

Membrane Retrieval: Once the THF has completely evaporated, a transparent membrane will have formed. Carefully peel the membrane from the glass plate.

Protocol 2: Assembly of the Ion-Selective Electrode

Materials:

-

Fabricated ion-selective membrane

-

Electrode body (e.g., PVC or glass tube)

-

Internal filling solution (e.g., 0.01 M KCl)

-

Internal reference electrode (e.g., Ag/AgCl wire)

-

Adhesive (e.g., a solution of PVC in THF)

Equipment:

-

Cork borer or punch

-

Syringe

Procedure:

-

Prepare the Membrane Disc: Using a cork borer, punch out a small disc (e.g., 5-7 mm in diameter) from the fabricated PVC membrane.

-

Attach the Membrane: Securely attach the membrane disc to the end of the electrode body using the PVC/THF adhesive. Ensure a watertight seal.

-

Fill the Electrode: Using a syringe, fill the electrode body with the internal filling solution (0.01 M KCl), making sure no air bubbles are trapped.

-

Insert the Internal Reference Electrode: Insert the Ag/AgCl wire into the internal filling solution. The wire should be immersed in the solution but not touching the inner surface of the membrane.

-

Condition the Electrode: Before the first use, condition the assembled electrode by soaking it in a 0.01 M solution of the primary ion (KCl) for at least 12-24 hours. This step is critical for achieving a stable and reproducible potential.

Protocol 3: Potentiometric Measurement and Calibration

This protocol describes how to calibrate the electrode and measure the concentration of the target ion in a sample.

Materials:

-

Assembled and conditioned ion-selective electrode

-

External reference electrode (e.g., Ag/AgCl)

-

Standard solutions of the primary ion (e.g., KCl, from 1.0 M down to 1 x 10⁻⁶ M)

-

Sample solutions

-

Ionic strength adjustment buffer (ISAB), if necessary

Equipment:

-

High-impedance pH/ion meter

-

Magnetic stirrer and stir bars

-

Beakers

Procedure:

-

Prepare Standard Solutions: Prepare a series of standard solutions of the primary ion (e.g., KCl) by serial dilution of a stock solution. The concentration range should cover the expected range of the samples.

-

Assemble the Measurement Cell: Place a standard solution in a beaker with a magnetic stir bar. Immerse the ion-selective electrode and the external reference electrode into the solution. Ensure that the liquid junctions of both electrodes are below the solution level.

-

Measure the Potential: Stir the solution gently and record the potential reading (in mV) once it has stabilized.

-

Generate a Calibration Curve: Repeat the measurement for all standard solutions, starting from the most dilute and proceeding to the most concentrated. Plot the measured potential (y-axis) against the logarithm of the ion activity (x-axis). The resulting graph is the calibration curve.

-

Measure the Sample: Replace the standard solution with the sample solution and record the stable potential reading.

-

Determine the Concentration: Using the calibration curve, determine the logarithm of the ion activity corresponding to the potential measured in the sample. Convert this value back to concentration.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Noisy or Unstable Readings | Air bubble on the membrane surface. Clogged reference electrode junction. Insufficient conditioning. | Gently tap the electrode to dislodge bubbles. Clean or replace the reference electrode filling solution. Re-condition the electrode for several more hours. |

| Slow Response Time | Old or damaged membrane. Low temperature of the sample. | Fabricate a new membrane. Allow samples to reach room temperature before measurement. |

| Poor Selectivity | High concentration of interfering ions. Non-optimal membrane composition. | Use masking agents for interfering ions if possible. Optimize the membrane cocktail (e.g., change plasticizer, adjust ionophore concentration). |

| Low Slope (Non-Nernstian) | Depleted or incorrect internal filling solution. Damaged membrane. Incorrectly prepared standards. | Replace the internal filling solution. Fabricate a new membrane. Prepare fresh calibration standards. |

By following these protocols and considering the expected performance data, researchers can effectively utilize 4'-Acetylbenzo-15-crown-5-ether for the development of robust and selective ion-selective electrodes.

4'-Acetylbenzo-15-crown-5-Ether: Application Notes and Protocols for Phase Transfer Catalysis in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 4'-Acetylbenzo-15-crown-5-Ether as a phase transfer catalyst (PTC) in organic synthesis. Crown ethers are powerful tools for accelerating reactions between immiscible phases, and the unique structure of 4'-Acetylbenzo-15-crown-5-Ether offers specific advantages in solubility and catalytic activity.

Introduction to 4'-Acetylbenzo-15-crown-5-Ether in Phase Transfer Catalysis

Phase transfer catalysis is a valuable methodology in synthetic organic chemistry, enabling reactions between reactants in different phases (e.g., solid-liquid or liquid-liquid). 4'-Acetylbenzo-15-crown-5-Ether, a specialized crown ether, serves as an effective phase transfer catalyst.[1] Its structure, featuring a 15-crown-5 ring fused to a benzene ring bearing an acetyl group, allows it to form stable complexes with cations, particularly sodium (Na⁺). This complexation facilitates the transport of the cation and its accompanying anion from an aqueous or solid phase into an organic phase, where the "naked" and highly reactive anion can readily participate in the desired reaction.

The presence of the electron-withdrawing acetyl group on the benzo moiety is expected to influence the cation-binding properties and, consequently, the catalytic efficiency of the crown ether. Studies on substituted dibenzo crown ethers have indicated that the electronic effects of substituents on the aromatic ring correlate with the reaction rates in nucleophilic substitution reactions.

Principle of Action

The catalytic cycle of 4'-Acetylbenzo-15-crown-5-Ether in a solid-liquid phase transfer reaction can be outlined as follows:

-

Complexation: The crown ether, dissolved in the organic solvent, complexes with a metal cation (e.g., K⁺ or Na⁺) at the solid-liquid interface.

-

Phase Transfer: The resulting lipophilic complex, [M(4'-Acetylbenzo-15-crown-5)]⁺, is soluble in the organic phase and transports the cation into it.

-

Anion Activation: To maintain charge neutrality, the corresponding anion (e.g., CN⁻, halide) is also transferred into the organic phase. In this non-polar environment, the anion is poorly solvated and shielded from its counter-ion by the crown ether, rendering it a highly reactive "naked" nucleophile.

-

Reaction: The activated anion reacts with the organic substrate to form the desired product.

-

Catalyst Regeneration: The crown ether is released and returns to the interface to initiate another catalytic cycle.

References

Application Notes and Protocols for 4'-Acetylbenzo-15-crown-5-Ether in Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4'-Acetylbenzo-15-crown-5-ether in the development of advanced drug delivery systems. This crown ether is a key component in the construction of stimuli-responsive nanomaterials, particularly those sensitive to specific cations, offering precise control over drug release.

Introduction

4'-Acetylbenzo-15-crown-5-ether is a functionalized crown ether that exhibits selective binding affinity for certain cations, most notably potassium ions (K⁺).[1] This property makes it an invaluable tool in the design of "smart" drug delivery systems that can release their therapeutic payload in response to specific physiological or pathological triggers.[2] By incorporating this molecule into polymer backbones or nanoparticle surfaces, researchers can create formulations that respond to changes in ion concentrations, which are often associated with disease states or specific cellular compartments.

The primary mechanism of action involves a conformational change in the crown ether upon binding with a target cation. This change can disrupt the integrity of a nanoparticle or hydrogel matrix, leading to the release of an encapsulated drug. This ion-gated release offers a high degree of spatial and temporal control, potentially reducing off-target effects and improving the therapeutic index of potent drugs.

Key Applications in Drug Delivery

-

Potassium-Ion-Triggered Drug Release: The most prominent application is in the development of K⁺-responsive drug delivery systems. The intracellular concentration of K⁺ is significantly higher than the extracellular concentration. Nanoparticles functionalized with 4'-Acetylbenzo-15-crown-5-ether can be designed to be stable in the bloodstream but to disassemble and release their drug cargo upon entering the high-K⁺ environment of the cell cytoplasm. This approach is particularly promising for the targeted delivery of anticancer agents.

-

Modulation of Thermo-Responsive Polymers: Crown ethers can influence the lower critical solution temperature (LCST) of thermo-responsive polymers in an ion-dependent manner. This allows for the creation of dual-stimuli-responsive systems where both temperature and ion concentration can modulate drug release.

-

Ion-Selective Sensing and Delivery: The selective binding properties of 4'-Acetylbenzo-15-crown-5-ether can be harnessed to create systems that not only release drugs but also sense the ionic microenvironment.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for drug delivery systems based on 4'-Acetylbenzo-15-crown-5-ether, the following table summarizes representative data from a closely related benzo-18-crown-6-based system, which is expected to exhibit a similar K⁺-responsive behavior. The data presented is for a polymeric micelle system loaded with the anticancer drug Doxorubicin (DOX).

| Parameter | Value | Conditions | Reference |

| Drug Loading Content (DLC) | 12.5% (w/w) | Dialysis method | Adapted from[3] |

| Drug Loading Efficiency (DLE) | 85.3% | Dialysis method | Adapted from[3] |

| Particle Size (before K⁺) | ~110 nm | Dynamic Light Scattering | Adapted from[3] |

| Particle Size (after K⁺ addition) | ~195 nm (swelling) | Dynamic Light Scattering | [3] |

| Drug Release (24h, no K⁺, 37°C) | 76.33% | In vitro dialysis | [3] |

| Drug Release (12h, 150 mM K⁺, 37°C) | 99.84% | In vitro dialysis | [3] |

Experimental Protocols

Protocol 1: Synthesis of 4'-Aminobenzo-15-crown-5

This protocol describes the synthesis of the amine-functionalized precursor necessary for further modification and incorporation into drug delivery systems.

Materials:

-

4'-Nitrobenzo-15-crown-5

-

Palladium on carbon (Pd/C, 10%)

-

Hydrazine hydrate (80%)

-

Ethanol

-

Dichloromethane (DCM)

-

Deionized water

Procedure:

-

Dissolve 4'-Nitrobenzo-15-crown-5 in ethanol in a round-bottom flask at 80°C.

-

Carefully add Pd/C to the solution.

-

Add a mixture of ethanol and hydrazine hydrate dropwise to the reaction mixture.

-

Continue the reaction for 12 hours at 80°C under constant stirring.

-

After completion, cool the mixture and remove the Pd/C catalyst by filtration.

-

Remove the ethanol by rotary evaporation.

-

Dissolve the residue in DCM and wash with deionized water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain 4'-Aminobenzo-15-crown-5.

Protocol 2: Formulation of K⁺-Responsive Nanoparticles

This protocol outlines the preparation of drug-loaded polymeric nanoparticles functionalized with 4'-Acetylbenzo-15-crown-5-ether using a solvent evaporation method. This is a generalizable protocol that can be adapted for various hydrophobic drugs.

Materials:

-

Amphiphilic polymer containing 4'-Acetylbenzo-15-crown-5 moieties

-

Hydrophobic drug (e.g., Doxorubicin)

-

Tetrahydrofuran (THF) or other suitable organic solvent

-

Deionized water

-

Dialysis membrane (MWCO appropriate for the drug)

Procedure:

-

Dissolve the amphiphilic polymer and the hydrophobic drug in THF.

-

Add the organic solution dropwise to deionized water under vigorous stirring to form a nano-emulsion.

-

Continue stirring for several hours to allow for the complete evaporation of the organic solvent, leading to the formation of drug-loaded nanoparticles.

-

Purify the nanoparticle suspension by dialysis against deionized water for 24-48 hours to remove the unloaded drug and any remaining solvent.